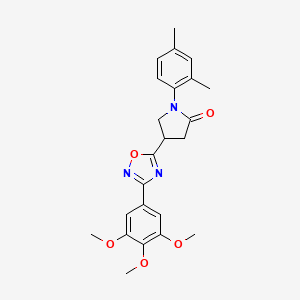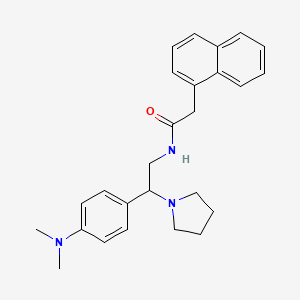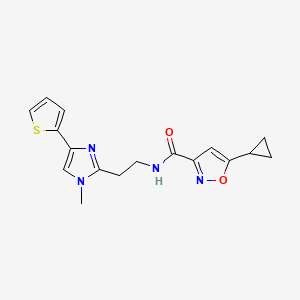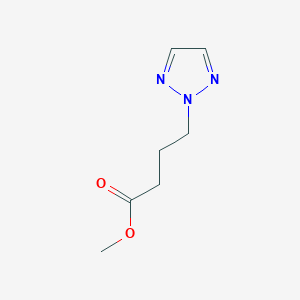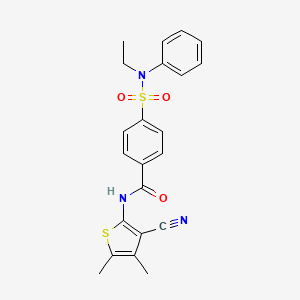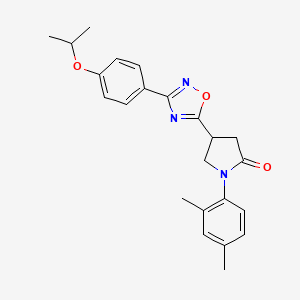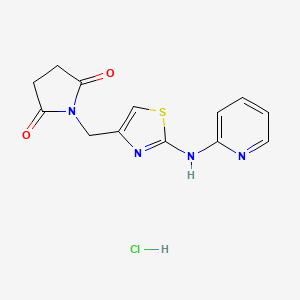
2-(3,4-Dimethyl-5-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. It has a structure similar to quinoline, but the nitrogen atom is in the 1-position in the ring, not the 2-position . The compound also contains a sulfonyl group, which is a functional group that consists of a sulfur atom bonded to two oxygen atoms and an organic moiety .
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain an isoquinoline ring, with a sulfonyl group attached at the 2-position. The sulfonyl group would be further substituted with a 3,4-dimethyl-5-nitrobenzene group .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the nitro group, the sulfonyl group, and the isoquinoline ring. Each of these groups can participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more reactive. The sulfonyl group could influence the compound’s solubility in various solvents .科学的研究の応用
Synthesis and Chemical Properties
The synthesis of 2-(3,4-Dimethyl-5-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline and its derivatives involves multiple steps, including condensation, reduction, and cyclization reactions. These compounds exhibit a range of chemical properties that make them valuable for further chemical modifications and potential applications in pharmaceuticals and materials science.
Synthesis and Anticoagulant Activity : A series of 1-aryl-3,3-dimethyl-3,4-dihydroisoquinolines were synthesized through a one-pot condensation process, showing potential anticoagulant activity. This process demonstrates the versatility of tetrahydroisoquinoline derivatives in synthesizing compounds with potential medical applications (Glushkov et al., 2006).
Crystal Structure and Docking Studies : The crystal structure analysis and docking studies of tetrahydroisoquinoline derivatives reveal their interactions with biological targets, such as DNA. These interactions, characterized by minor-groove binding without intercalation, indicate potential applications in designing molecules with specific biological activities (Kolade et al., 2020).
Local Anesthetic Activity and Toxicity Evaluation : Derivatives of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline were synthesized and evaluated for their local anesthetic activity, acute toxicity, and structure–toxicity relationship. These studies are crucial for understanding the therapeutic potential and safety of new chemical entities (Azamatov et al., 2023).
Metal Complex Formation : The ability to form metal complexes highlights the potential use of tetrahydroisoquinoline derivatives in materials science and catalysis. The study of these complexes provides insights into their structural and electronic properties, which could be leveraged in various technological applications (Sokol et al., 2004).
Anticancer Agents Synthesis : The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents showcases the potential therapeutic applications of these compounds. The modifications on the phenyl ring aim to enhance the cytotoxicity against cancer cell lines, demonstrating the role of chemical synthesis in drug discovery (Redda et al., 2010).
将来の方向性
特性
IUPAC Name |
2-(3,4-dimethyl-5-nitrophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-12-9-16(10-17(13(12)2)19(20)21)24(22,23)18-8-7-14-5-3-4-6-15(14)11-18/h3-6,9-10H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKRRNQXYSRDGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


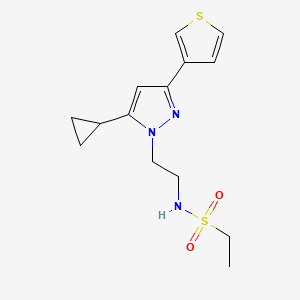
![[2-(4-Methoxy-phenoxy)-acetylamino]-acetic acid](/img/structure/B2611632.png)
![1-[4-(1-Naphthylmethoxy)phenyl]-1-ethanone](/img/structure/B2611633.png)
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2611634.png)
